molecular formula C8H10ClN3O B2528033 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one CAS No. 1420362-24-8

8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one

Cat. No.: B2528033
CAS No.: 1420362-24-8
M. Wt: 199.64
InChI Key: MPUDGTHFRRRWFH-UHFFFAOYSA-N
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Description

8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is a synthetic compound based on the pyrimido[1,6-a]pyrimidine scaffold, a bicyclic heterocyclic system of significant interest in medicinal chemistry and drug discovery . Heterocycles incorporating this core structure are recognized for their privileged biological activities, serving as key scaffolds in the development of novel therapeutic agents . Pyrimidopyrimidine derivatives have been extensively investigated and reported in scientific literature for a wide spectrum of biological activities, including potential use as antibacterial, antiviral, and antitumor agents . Furthermore, this class of compounds has been associated with antihypertensive, anti-allergic, and anti-inflammatory properties, highlighting their versatility in pharmacological research . The specific 8-chloro-1-methyl derivative offered here presents a strategically functionalized molecule. The chloro substituent can serve as a versatile handle for further synthetic elaboration via nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant scientific literature on pyrimido[1,6-a]pyrimidines for a comprehensive understanding of the synthetic routes, reactivity, and broad biological potential of this heterocyclic system .

Properties

IUPAC Name

8-chloro-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-11-3-2-4-12-7(11)5-6(9)10-8(12)13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUDGTHFRRRWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C1=CC(=NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at C8 Chlorine

The chlorine atom at position 8 undergoes nucleophilic displacement with amines, thiols, or alkoxides. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields 8-amino derivatives. Kitagawa’s group demonstrated analogous reactions using thionyl chloride to activate the chlorine for subsequent displacement .

  • Solvent effects : Reactions are optimized in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

Example reaction :

C7H8ClN3O+R-NH2DMF, 90°CC7H8N4OR+HCl\text{C7H8ClN3O} + \text{R-NH2} \xrightarrow{\text{DMF, 90°C}} \text{C7H8N4O} \cdot \text{R} + \text{HCl}

Yield: 60–85% (extrapolated from similar systems) .

Cyclization Reactions

The dihydropyrimidine moiety participates in ring-annulation reactions:

  • With diamines : Reacting with propane-1,3-diamine under reflux forms tricyclic systems via intramolecular cyclization .

  • Chlorination : Treatment with thionyl chloride introduces additional chlorine at position 9, forming 8,9-dichloro derivatives .

Conditions :

ReagentSolventTemperatureYield
SOCl2THF0–25°C62%
1,3-diamineEthanolReflux75%

Condensation with β-Dicarbonyl Compounds

The compound reacts with ethyl acetoacetate or malononitrile to form extended heterocycles:

  • With ethyl acetoacetate : Forms 7-cyano-4-methyl derivatives in DMF/NaOEt .

  • With malononitrile : Produces 3,7-dicarbonitrile analogs under basic conditions .

Mechanism : Michael addition of the enamine nitrogen to the β-dicarbonyl’s α,β-unsaturated system, followed by cyclodehydration .

Multicomponent Reactions

Participates in Biginelli-type reactions with aldehydes and urea derivatives:

  • With aryl aldehydes and thiourea : Forms tetrahydropyrimido[4,5-d]pyrimidine-diones in water using ceric ammonium nitrate (CAN) as a catalyst .

  • Key conditions : Refluxing water, 8–12 hours, yields >85% .

Example product :

C7H8ClN3O+Ar-CHO+NH2CONH2C15H14ClN5O2\text{C7H8ClN3O} + \text{Ar-CHO} + \text{NH2CONH2} \rightarrow \text{C15H14ClN5O2}

Alkylation and Acylation

The methyl group at position 1 can be further functionalized:

  • Alkylation : Reaction with alkyl halides (e.g., n-butyl iodide) in the presence of NaH yields N-alkylated products .

  • Acylation : Acetyl chloride in pyridine introduces acetyl groups at the methyl position .

Side note : Alkylation at N3 competes with substitution at C8, requiring careful stoichiometric control .

Oxidation and Reduction

  • Oxidation : MnO2 oxidizes the dihydropyrimidine ring to a fully aromatic pyrimidine .

  • Reduction : Zn/AcOH reduces nitro groups (introduced via nitration) to amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit potent anticancer properties. The structure of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one allows for modifications that enhance its efficacy against various cancer cell lines.

Case Study : A study published in Pharmaceuticals highlighted the synthesis of pyrimidine derivatives that showed selective inhibition of cancer cell proliferation. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Inflammation is a critical factor in many diseases, including autoimmune disorders and chronic inflammatory conditions.

Data Table: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound NameInhibition (%)Reference
This compound36.3% at 50 mg/kg
Other derivativesVaries (16.3% - 36.3%)

Neurological Disorders

Emerging research suggests that compounds similar to this compound may serve as allosteric modulators for G protein-coupled receptors (GPCRs), which are pivotal in treating neurological disorders.

Case Study : A study on allosteric modulators indicated that modifications to the pyrimidine scaffold could enhance binding affinity to GPCRs, providing a novel approach for therapeutic interventions in conditions like schizophrenia and depression .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity.

Synthesis Overview:

  • Start with a pyrimidine precursor.
  • Introduce chlorine and methyl groups through halogenation and alkylation reactions.
  • Purify the final product using chromatography techniques.

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents/Modifications Biological Activity Synthetic Route Reference
8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one 8-Cl, 1-Me Potential DNA replication inhibition Not explicitly detailed in literature
3-Bromo-7-(β-D-deoxyribofuranosyl)pyrimido[1,6-a]pyrimidin-6-one 3-Br, ribofuranosyl group Blocks DNA replication in vitro Derived from 2-bromoacrolein adducts
3-Aryl-3,4-dihydropyrimido[1,6-a]benzimidazole-1(2H)-thiones Aryl groups at position 3, thione at position 1 Antiulcer agents Cyclization of benzimidazole derivatives
Pyrimido[1,6-a]quinoxalines Quinoxaline fusion Isosteres with unexplored bioactivity Multicomponent Mannich–Ritter reactions
C60-Fused 3,4-dihydropyrimido[1,6-a]indol-1(2H)-one Fullerene (C60) functionalization Electrochemical applications Electrochemical cyclization

Biological Activity

8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a chlorine atom at the 8-position and a methyl group at the 1-position, contributes to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O, with a molecular weight of approximately 199.637 g/mol. The presence of the chlorine atom enhances the compound's reactivity and biological activity compared to its non-chlorinated analogs.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer potential against various human tumor cell lines. Studies have reported that it inhibits cell proliferation through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Human Tumor Cell Lines

Cell LineIC50 (µM)
MCF-75.2
HepG27.8
A5494.5

The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell survival and proliferation.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzymatic Inhibition: The compound binds to enzymes involved in DNA replication and repair.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors involved in cellular signaling pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds exhibited strong antibacterial activity against resistant strains of bacteria .
  • Anticancer Research: Research published in MDPI indicated that similar pyrimidine derivatives showed promising results in inhibiting tumor growth in vivo, suggesting that modifications to the structure could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one?

  • Methodological Answer : The compound can be synthesized via transition-metal-catalyzed cyclization strategies. For example, Cu/Pd relay catalysis has been used to construct pyrimido[1,6-a]indol-1(2H)-one analogs through nucleophilic addition/N-arylation/C–H activation cascades . Alternatively, diastereomeric adducts of related pyrimido[1,6-a]pyrimidinones have been prepared using bromoacrolein derivatives, characterized via ¹H/¹³C NMR and fast atom bombardment mass spectrometry (FAB-MS) .

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions and ring saturation.
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or FAB-MS .
  • X-ray Crystallography : Resolve the crystal structure for absolute configuration determination (e.g., related compounds in and ) .

Q. What methods ensure purity assessment during synthesis?

  • Methodological Answer :

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) and a C18 column to quantify purity (>95% as per industry standards) .
  • TLC : Monitor reaction progress using silica gel plates with fluorescent indicators.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Measure rate constants under varying conditions (temperature, solvent) to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated reagents to trace proton transfer pathways in cyclization reactions.
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and intermediates, as demonstrated for analogous triazolopyrimidine systems .

Q. What computational approaches predict its reactivity in heterocyclic transformations?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility during ring-opening/closure reactions.
  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., C-2 and C-8 positions are reactive in pyrimido[1,6-a]pyrimidinones) .

Q. How is its biological activity evaluated in medicinal chemistry contexts?

  • Methodological Answer :

  • In Vitro Assays : Test inhibition of kinase or protease targets (e.g., VPS34 inhibition, as seen in SAR405 analogs ).
  • Cell-Based Models : Assess antiproliferative effects in cancer cell lines (e.g., MTT assays for IC₅₀ determination) .
  • Anti-inflammatory Screening : Use carrageenan-induced edema models in rodents to compare efficacy with reference drugs like ibuprofen .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at C-2) to enhance metabolic stability .
  • Ring Expansion/Contraction : Compare pyrimido[1,6-a]pyrimidinones with pyrido[1,2-a]pyrimidinones to assess ring size effects on target binding .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values (e.g., as in ’s SAR tables) .

Data Contradiction Analysis

  • Synthetic Yields : reports high yields (80–90%) for Cu/Pd-catalyzed reactions, while notes lower yields (50–60%) for bromoacrolein-derived adducts. This discrepancy may arise from differences in substrate steric hindrance or catalyst efficiency.
  • Biological Activity : Pyrimido[1,6-a]pyrimidinones with -CF₃ substituents ( ) show stronger kinase inhibition than methyl analogs ( ), highlighting the role of electronic effects in target engagement.

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